

2-pyridin-3-ylpyrimidine-5-carboxylic acid synthesis protocol

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Compound of Interest

Compound Name: 2-pyridin-3-ylpyrimidine-5-carboxylic acid

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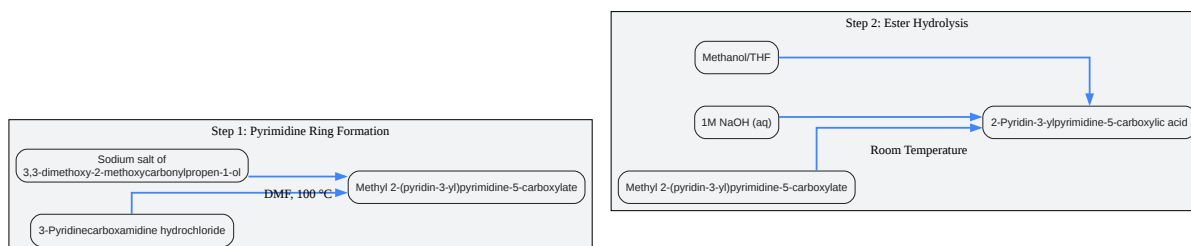
An In-depth Technical Guide to the Synthesis of **2-pyridin-3-ylpyrimidine-5-carboxylic acid**

This technical guide provides a detailed protocol for the synthesis of **2-pyridin-3-ylpyrimidine-5-carboxylic acid**, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis involves a two-step process: the formation of a pyrimidine-5-carboxylic ester followed by its hydrolysis to the final carboxylic acid.

Core Synthesis Pathway

The synthesis proceeds through the formation of an ester precursor, methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate, which is then hydrolyzed to yield the target compound, **2-pyridin-3-ylpyrimidine-5-carboxylic acid**. This approach is based on established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.^{[1][2]}

Reaction Scheme



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Caption: Overall reaction scheme for the synthesis of **2-pyridin-3-ylpyrimidine-5-carboxylic acid**.

Experimental Protocols

The following protocols are based on a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters and typical conditions for ester hydrolysis of related compounds.

[1][2][3]

Step 1: Synthesis of Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate

This step involves the condensation of 3-pyridinecarboxamide with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to form the pyrimidine ring.[1][2]

Materials and Reagents:

| Reagent | Molar Mass (g/mol) | Quantity | Moles (mmol) |
|---|----------------------|----------|--------------|
| 3-Pyridinecarboxamidine hydrochloride | 157.59 | 1.58 g | 10.0 |
| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | 198.13 | 1.98 g | 10.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

Procedure:

- To a stirred solution of 3-pyridinecarboxamidine hydrochloride (1.58 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (20 mL), add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.98 g, 10.0 mmol).
- Heat the reaction mixture to 100 °C and maintain for 1 hour.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate.

Step 2: Synthesis of 2-pyridin-3-ylpyrimidine-5-carboxylic acid

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid using a strong base. The conditions are adapted from the synthesis of a structurally similar compound.^[3]

Materials and Reagents:

| Reagent | Molar Mass (g/mol) | Quantity (assuming 100% yield from Step 1) | Moles (mmol) |
|---|----------------------|--|--------------|
| Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate | 229.22 | 2.29 g | 10.0 |
| 1 M Sodium Hydroxide (aq) | 40.00 | 20 mL | 20.0 |
| Methanol (MeOH) | 32.04 | 20 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 20 mL | - |
| 1 M Hydrochloric Acid (aq) | 36.46 | As needed | - |

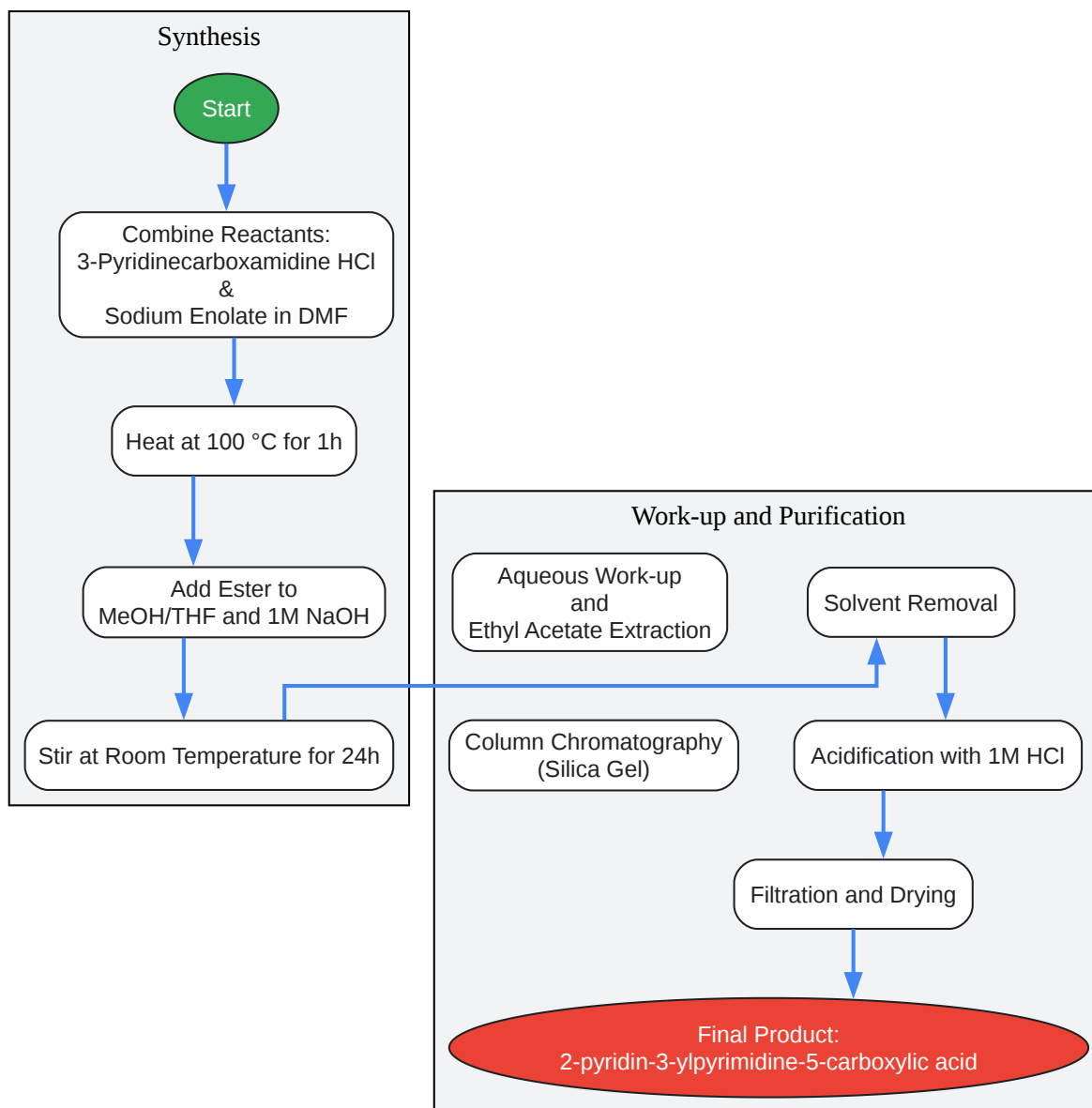
Procedure:

- Dissolve methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate (2.29 g, 10.0 mmol) in a mixture of methanol (20 mL) and tetrahydrofuran (20 mL).
- To this solution, add 1 M aqueous sodium hydroxide (20 mL, 20.0 mmol).
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Remove the organic solvents under reduced pressure.

- Dilute the remaining aqueous solution with water (20 mL).
- Acidify the solution to pH 3-4 with 1 M hydrochloric acid, which should result in the precipitation of the product.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield **2-pyridin-3-ylpyrimidine-5-carboxylic acid**.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.



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Caption: General experimental workflow for the synthesis of **2-pyridin-3-ylpyrimidine-5-carboxylic acid**.

Quantitative Data Summary

The following table summarizes the expected yields for each step, based on literature for similar compounds. Actual yields may vary depending on experimental conditions.

| Step | Product | Theoretical Yield (g) | Expected Yield Range (%) | Reference |
|------|---|-----------------------|--------------------------|-----------|
| 1 | Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate | 2.29 | 60-80 | [1] |
| 2 | 2-pyridin-3-ylpyrimidine-5-carboxylic acid | 2.15 | 85-95 | [3] |

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References

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | MDPI [mdpi.com]
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